Structures, luminescence, and slow magnetic relaxation of eight 3D lanthanide–organic frameworks†
Dalton Transactions Pub Date: 2013-02-13 DOI: 10.1039/C3DT32861A
Abstract
Eight three-dimensional lanthanide–organic frameworks: [Ln(BPDC)1.5(DMF)(H2O)2]·2H2O (Ln = Eu (1), Gd (2), Tb (3), Dy (4); BPDC = 4,4′-dicarboxylate-2,2′-dipyridine anion), [Ln(BPDC)(DMF)2(NO3)] (Ln = Eu (5), Gd (6), Tb (7), Dy (8)) were fabricated and structurally characterized. Compounds 1–4 are isostructural, belonging to the triclinic system with space group P, while compounds 6–8 belong to the monoclinic system with space group C2/c. Structural differences between two types of compounds may be caused by different reaction conditions. Magnetic properties of 2–4 and 6–8 have been investigated and only compounds 4 and 8 display significant frequency-dependence, albeit without reaching the characteristic maxima above 2 K, implying slow magnetic relaxation behaviors in 4 and 8. After the application of a DC field, good peak shapes of AC signal were obtained and got the energy barrier for 4, ΔE/kB = 79.80 K and the pre-exponential factor τ0 = 1.28 × 10−10 s, for 8, ΔE/kB = 38.15 K and τ0 = 2.47 × 10−9 s. Geometrical differences in the crystal fields of Dy3+ in 4 and 8 seem to be responsible for the large divergence of their magnetic behaviors. Luminescence analyses were performed on coordination
![Graphical abstract: Structures, luminescence, and slow magnetic relaxation of eight 3D lanthanide–organic frameworks](http://scimg.chem960.com/usr/1/C3DT32861A.jpg)
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